molecular formula C7H12 B13805852 (E)-1,3-Pentadiene, 2,3-dimethyl- CAS No. 1625-49-6

(E)-1,3-Pentadiene, 2,3-dimethyl-

Cat. No.: B13805852
CAS No.: 1625-49-6
M. Wt: 96.17 g/mol
InChI Key: PCCCQOGUVCNYOI-FNORWQNLSA-N
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Description

2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is part of the larger family of conjugated dienes, where the double bonds are separated by a single bond, allowing for resonance stabilization. This structural feature makes 2,3-Dimethyl-1,3-pentadiene an interesting subject for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydration of 2,3-dimethyl-2,3-butanediol using an acid catalyst. This reaction typically requires heating and can be carried out under reflux conditions to ensure complete dehydration .

Industrial Production Methods

In an industrial setting, 2,3-Dimethyl-1,3-pentadiene can be produced through the catalytic dehydrogenation of suitable precursors. This process often involves the use of transition metal catalysts and high temperatures to achieve the desired conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Halides (HX): Used in electrophilic addition reactions to form halogenated products.

    Dienophiles: Used in Diels-Alder reactions to form cyclic compounds.

Major Products

    Halogenated Derivatives: Formed through electrophilic addition.

    Cyclohexene Derivatives: Formed through Diels-Alder reactions.

Mechanism of Action

The mechanism of action for 2,3-Dimethyl-1,3-pentadiene in chemical reactions often involves the formation of intermediate carbocations or radicals. In electrophilic addition reactions, the initial step is the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then react with nucleophiles to form the final product . In Diels-Alder reactions, the compound acts as a diene, reacting with a dienophile to form a six-membered ring through a concerted mechanism .

Comparison with Similar Compounds

2,3-Dimethyl-1,3-pentadiene can be compared with other conjugated dienes such as 1,3-butadiene and 2,4-hexadiene:

    1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.

    2,4-Hexadiene: Another conjugated diene with a longer carbon chain.

Conclusion

2,3-Dimethyl-1,3-pentadiene is a versatile compound with significant applications in organic synthesis, material science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in the field of chemistry.

Properties

CAS No.

1625-49-6

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

(3E)-2,3-dimethylpenta-1,3-diene

InChI

InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3/b7-5+

InChI Key

PCCCQOGUVCNYOI-FNORWQNLSA-N

Isomeric SMILES

C/C=C(\C)/C(=C)C

Canonical SMILES

CC=C(C)C(=C)C

Origin of Product

United States

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